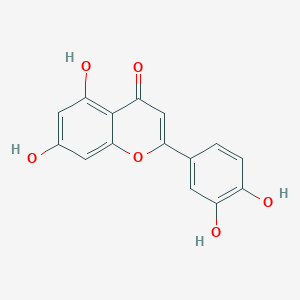
Patent
US06538021B1
Procedure details


3.5 g of isoquercetin are carefully suspended in 500 ml of demineralized water at 60° C., and 8.8 ml of 32% strength aqueous sodium hydroxide solution are introduced into the resulting yellow suspension. During this addition, a dark-red colored clear solution forms. 25 g of sodium d-thionite are added at 60° C. and the mixture is stirred for 12 h at this temperature. The mixture is then cooled to 5° C. and carefully neutralized with 37% strength hydrochloric acid, the solution immediately turning cloudy. The mixture is stirred for 1 h at 0° C. Customary work-up gives 2.05 g of luteolin with a purity of 98.8%.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[C:8]=2O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=[CH:5][C:4]([OH:32])=[C:3]([OH:33])[CH:2]=1.[OH-].[Na+].[Na].Cl>O>[CH:1]1[C:6]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH:8]=2)=[CH:5][C:4]([OH:32])=[C:3]([OH:33])[CH:2]=1 |f:1.2,^1:35|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 12 h at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During this addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 1 h at 0° C
|
|
Duration
|
1 h
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06538021B1
Procedure details


3.5 g of isoquercetin are carefully suspended in 500 ml of demineralized water at 60° C., and 8.8 ml of 32% strength aqueous sodium hydroxide solution are introduced into the resulting yellow suspension. During this addition, a dark-red colored clear solution forms. 25 g of sodium d-thionite are added at 60° C. and the mixture is stirred for 12 h at this temperature. The mixture is then cooled to 5° C. and carefully neutralized with 37% strength hydrochloric acid, the solution immediately turning cloudy. The mixture is stirred for 1 h at 0° C. Customary work-up gives 2.05 g of luteolin with a purity of 98.8%.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[C:8]=2O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=[CH:5][C:4]([OH:32])=[C:3]([OH:33])[CH:2]=1.[OH-].[Na+].[Na].Cl>O>[CH:1]1[C:6]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH:8]=2)=[CH:5][C:4]([OH:32])=[C:3]([OH:33])[CH:2]=1 |f:1.2,^1:35|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 12 h at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During this addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 1 h at 0° C
|
|
Duration
|
1 h
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
